molecular formula C21H18N4O4S B11008207 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Katalognummer: B11008207
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: WSAMXEFVIJPCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a benzodioxole moiety and a substituted 1,3,4-thiadiazole ring. The tetrahydroisoquinoline scaffold is prevalent in alkaloids and pharmaceuticals, often associated with central nervous system (CNS) activity or anticancer properties.

Eigenschaften

Molekularformel

C21H18N4O4S

Molekulargewicht

422.5 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-11-23-24-21(30-11)22-19(26)17-13-5-3-4-6-14(13)20(27)25(2)18(17)12-7-8-15-16(9-12)29-10-28-15/h3-9,17-18H,10H2,1-2H3,(H,22,24,26)

InChI-Schlüssel

WSAMXEFVIJPCMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes::

    Bromo-benzodioxole Coupling: The synthesis begins with the coupling of 5-bromo-benzodioxole with an appropriate aldehyde (e.g., acrylaldehyde) using palladium catalysts and ligands.

    Heteroaryl Halide Substitution: Further functionalization involves reacting the core structure with fused heteroaryl halides (e.g., thiadiazoles) under palladium-catalyzed conditions. This step introduces additional substituents and extends the conjugated system.

    Base-Mediated Cyclization: The final step includes cyclization using strong bases (e.g., NaOH or KOH) to form the tetrahydroisoquinoline ring system.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory studies.

Analyse Chemischer Reaktionen

Reaktivität::

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, was möglicherweise zur Bildung verschiedener funktioneller Gruppen führt.

    Substitution: Aufgrund ihrer reaktiven Doppelbindung kann sie an nucleophilen Substitutionsreaktionen teilnehmen.

    Cyclisierung: Das Tetrahydroisochinolinringsystem ist anfällig für intramolekulare Cyclisierung.

Häufige Reagenzien und Bedingungen::

    Palladiumkatalysatoren: Werden in Kopplungsreaktionen verwendet.

    Starke Basen (NaOH, KOH): Für die Cyclisierung.

    Brom (NBS): Für die Halogenierung.

Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den eingeführten Substituenten ab. Varianten mit verschiedenen funktionellen Gruppen können erhalten werden.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

5. Wirkmechanismus

Der genaue Mechanismus ist ein aktives Forschungsfeld. Es ist wahrscheinlich, dass Wechselwirkungen mit zellulären Rezeptoren oder Enzymen stattfinden, die Signalwege beeinflussen.

Wirkmechanismus

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on shared motifs:

  • Benzodioxole-containing derivatives: Compounds like 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinolinecarboxamide exhibit similar benzodioxole-mediated lipophilicity (LogP ~3.5–4.2), enhancing blood-brain barrier permeability .
  • Thiadiazole derivatives: 5-(4-substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles share the thiadiazole core but lack the tetrahydroisoquinoline backbone, leading to reduced molecular weight (~350–400 Da vs. ~450 Da for the target compound) .
  • Tetrahydroisoquinoline analogs: For example, 3-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-thiadiazoles prioritize planar aromatic systems over the fused isoquinoline scaffold, resulting in distinct solubility profiles (aqueous solubility <10 µM for the target compound vs. ~50 µM for simpler analogs) .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxole moiety : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets, critical for sustained activity .
  • Thiadiazole ring : The (2Z)-configuration may promote hydrogen bonding with kinase ATP-binding sites, as observed in kinase inhibitors like gefitinib .
  • Tetrahydroisoquinoline core: Rigidity improves selectivity but reduces solubility; substitution at the 2-methyl position balances lipophilicity and bioavailability .

Biologische Aktivität

The compound 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1219556-57-6) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S with a molecular weight of 422.5 g/mol. The structure incorporates key pharmacophoric elements including a tetrahydroisoquinoline backbone, a benzodioxole moiety, and a thiadiazole group. These structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
CAS Number1219556-57-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. The compound's thiadiazole component is hypothesized to enhance its interaction with microbial targets. For instance, studies have shown that related thiadiazole compounds demonstrate effectiveness against Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The incorporation of the tetrahydroisoquinoline structure has been linked to anticancer activity. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The benzodioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways:

  • Enzyme Inhibition : The presence of the thiadiazole group may allow for competitive inhibition at active sites of target enzymes.
  • Receptor Interaction : The benzodioxole moiety could facilitate binding to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Several case studies exemplify the biological activity of similar compounds:

  • Antibacterial Activity : A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This indicates a potential for similar efficacy in our compound.
  • Anticancer Studies : Research on benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting that our compound may share these properties due to structural similarities .
  • Anti-inflammatory Research : Compounds featuring the benzodioxole structure have been shown to reduce inflammation markers in vitro, supporting the hypothesis that our compound may also exhibit anti-inflammatory effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.